3,3-Difluoro-2-methoxypropan-1-ol
Description
3,3-Difluoro-2-methoxypropan-1-ol (C₄H₈F₂O₂) is a fluorinated alcohol characterized by a methoxy group at the C2 position and two fluorine atoms at the C3 position. Its molecular structure imparts unique physicochemical properties, including increased acidity due to electron-withdrawing fluorine substituents and enhanced solubility in polar solvents owing to the methoxy group.
Properties
Molecular Formula |
C4H8F2O2 |
|---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
3,3-difluoro-2-methoxypropan-1-ol |
InChI |
InChI=1S/C4H8F2O2/c1-8-3(2-7)4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
QFHVWCHOFRUOCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxypropan-1-ol typically involves the reaction of methoxypropanol with a fluorinating agent. One common method is the reaction of 3-methoxy-1-propanol with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,3-Difluoro-2-methoxypropan-1-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
3,3-Difluoro-2-methoxypropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their distinguishing features:
*Assumed based on analogs.
Physicochemical Properties
- Acidity: The difluoro substituents in 3,3-Difluoro-2-methoxypropan-1-ol lower the pKa compared to non-fluorinated alcohols (e.g., ethanol, pKa ~16) due to electron withdrawal. However, it is less acidic than perfluorinated analogs (e.g., 3,3,3-Trifluoro-2-(2-methoxyphenyl)propan-1-ol, C₁₀H₁₁F₃O₂) .
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., water, ethanol) relative to purely aromatic derivatives like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol .
- Stability : Fluorine atoms improve oxidative stability but may increase susceptibility to nucleophilic attack at the methoxy oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
